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2(1H)-one
CAS No.: 30198-01-7
Cat. No.: B1300258

Get Quote

\ J

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis
for a multitude of natural products and synthetic molecules with significant biological activity.[1]
[2] These compounds are recognized for a wide spectrum of pharmacological effects, including
antibacterial, anticancer, and anti-inflammatory properties.[3][4] The specific analogue, 8-
Methoxy-4-methylquinolin-2(1H)-one, incorporates key substituents that modulate its
electronic and steric profile. The methyl group at the 4-position and the methoxy group at the 8-
position are critical for fine-tuning its interaction with biological targets. Notably, the presence of
a methoxy group at the C8 position in related quinolone structures has been shown to prevent
phototoxicity, a significant advantage in drug design.[2] This guide provides a detailed
examination of the chemical and physical properties of this compound, offering insights for its
application in research and development.

Physicochemical and Computed Properties

A foundational understanding of a compound's physicochemical properties is essential for its
application in experimental settings, from reaction setup to formulation. The properties of 8-
Methoxy-4-methylquinolin-2(1H)-one are summarized below. While experimental data for
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some properties like melting point and solubility are not readily available for this specific

analog, values have been inferred from closely related structures.

Property Value | Description Source

Molecular Formula C11H11NO2 PubChem[5]

Molecular Weight 189.21 g/mol PubChem[5]
8-methoxy-4-methyl-1H-

IUPAC Name o PubChem[5]
quinolin-2-one

CAS Number 30198-01-7 PubChem[5]
Expected to be a solid at room

Appearance Inferred
temperature.
Not specified. Related

) ) compounds like 4-hydroxy-8-

Melting Point o Inferred
methoxyquinolin-2(1H)-one
melt at 245-248 °C.[6]
Expected to have low solubility

N in water, but be soluble in

Solubility ] Inferred
organic solvents such as
ethanol and DMSO.[6]

XLogP3 1.2 PubChem|[5]

Hydrogen Bond Donors 1 (from the N-H group) PubChem[5]
2 (from the C=0 and -OCHs

Hydrogen Bond Acceptors PubChem[5]

oxygens)

Structural Elucidation: A Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of

molecular structures. The anticipated spectral data for 8-Methoxy-4-methylquinolin-2(1H)-

one are detailed below, based on established principles and data from analogous quinolinone

compounds.[1][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be highly informative.

o Aromatic Protons (3H): The protons on the benzene ring (H-5, H-6, H-7) will appear as a
complex multiplet system in the aromatic region (approx. & 7.0-7.8 ppm).

o Vinyl Proton (1H): The proton at the C-3 position will likely appear as a singlet or a finely
coupled quartet (due to the C-4 methyl group) around 6 6.0-6.5 ppm.

o Methoxy Protons (3H): A sharp singlet corresponding to the -OCHs group is expected
around 6 3.9-4.1 ppm.

o Methyl Protons (3H): A singlet for the C-4 methyl group should appear in the upfield
region, likely around & 2.3-2.6 ppm.

o Amide Proton (1H): A broad singlet for the N-H proton is anticipated, which may appear
over a wide chemical shift range (& 10-12 ppm) and is exchangeable with D20.

e 13C NMR: The carbon spectrum provides a map of the carbon framework.

o

Carbonyl Carbon (C-2): The amide carbonyl carbon will be the most downfield signal,
expected around 6 160-165 ppm.

o Aromatic & Vinylic Carbons: A series of signals between & 100-150 ppm will correspond to
the carbons of the quinolinone ring system. The C-8 carbon bearing the methoxy group
will be significantly shielded.

o Methoxy Carbon: The carbon of the -OCHs group should appear around & 55-60 ppm.

o Methyl Carbon: The C-4 methyl carbon will be the most upfield signal, expected around &
18-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.
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e N-H Stretch: A broad absorption band is expected in the range of 3200-3400 cm~1
corresponding to the N-H bond of the lactam.

e C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed just above and
below 3000 cm~1, respectively.

e C=0 Stretch: A strong, sharp absorption band characteristic of the amide carbonyl (lactam)
group is expected around 1650-1670 cm~1.[3]

e C=C Stretch: Aromatic C=C bond vibrations will appear in the 1500-1600 cm~1 region.[3]

e C-O Stretch: An ether C-O stretching band for the methoxy group is anticipated around 1250
cm~1[7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

e Molecular lon Peak (M*): The electron ionization (El) mass spectrum should show a
prominent molecular ion peak at m/z = 189, corresponding to the molecular formula
C11H11NOz2.[5]

» Fragmentation: Common fragmentation pathways may include the loss of a methyl radical
(*CHs) from the methoxy group to give a fragment at m/z = 174, or the loss of carbon
monoxide (CO) from the lactam ring.

Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Conrad-Limpach
Cyclization

A robust and common method for synthesizing 4-substituted-quinolin-2(1H)-ones is the
Conrad-Limpach synthesis or a related thermal condensation reaction. The synthesis of 8-
Methoxy-4-methylquinolin-2(1H)-one can be efficiently achieved by the thermal cyclization of
o-anisidine with ethyl acetoacetate. The causality behind this choice lies in the high-yielding
nature of such condensation reactions for forming the quinolinone core.[8] The reaction
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proceeds through an initial condensation to form an enamine intermediate, followed by a high-
temperature intramolecular cyclization to yield the final product.

. Thermal Cyclization
Condensation g g 5 8-Methoxy-4-methyl-
e e
Click to download full resolution via product page
Caption: Lactam-lactim tautomerism of the quinolinone core.

» N-H Site: The amide nitrogen is nucleophilic and can be alkylated or acylated under basic
conditions.

o C-3 Position: The C-3 position is activated and susceptible to electrophilic substitution
reactions such as halogenation or nitration, a common feature of 4-hydroxy-2-quinolinones.
[4]* Aromatic Ring: The benzene portion of the ring system can undergo electrophilic
aromatic substitution, with the electron-donating methoxy group and the fused ring system
influencing the regioselectivity of the reaction.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for the synthesis and purification of 8-
Methoxy-4-methylquinolin-2(1H)-one.

Objective: To synthesize 8-Methoxy-4-methylquinolin-2(1H)-one from o-anisidine and ethyl
acetoacetate.

Materials:
e 0-Anisidine

o Ethyl acetoacetate
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» High-boiling point solvent (e.g., Dowtherm A or mineral oil)

« Ethanol

e Hexanes

e Round-bottom flask equipped with a reflux condenser and distillation head
e Heating mantle with temperature controller

o Standard glassware for filtration and recrystallization

Methodology:

e Reaction Setup: In a 250 mL round-bottom flask, combine o-anisidine (0.1 mol) and ethyl
acetoacetate (0.11 mol). Causality: A slight excess of the -ketoester ensures complete
consumption of the aniline starting material.

e Initial Condensation (Optional): The mixture can be stirred at room temperature for 1-2
hours, or gently warmed to ~100 °C to facilitate the initial condensation and removal of water
to form the enamine intermediate.

e Thermal Cyclization: Heat the reaction mixture to 250-270 °C. Ethanol will begin to distill
from the reaction mixture, which should be collected. Maintain this temperature for 2-3 hours
or until the distillation of ethanol ceases. Causality: This high temperature provides the
activation energy needed for the intramolecular cyclization to form the stable heterocyclic
ring.

o Workup and Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully pour the
hot, viscous mixture into a beaker containing toluene or hexanes while stirring vigorously.
The product should precipitate as a solid.

e Purification:

o Collect the crude solid by vacuum filtration and wash the filter cake with cold hexanes to
remove the high-boiling solvent.
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o Recrystallize the crude product from a suitable solvent, such as ethanol or an
ethanol/water mixture, to yield the pure 8-Methoxy-4-methylquinolin-2(1H)-one.

 Validation and Characterization:
o Dry the purified solid under vacuum.
o Determine the melting point of the final product.

o Acquire *H NMR, 3C NMR, and IR spectra to confirm the structure and purity, comparing
the data against the expected spectroscopic profile.

Conclusion and Future Outlook

8-Methoxy-4-methylquinolin-2(1H)-one is a heterocyclic compound with significant potential
rooted in the well-established biological activities of the quinolinone scaffold. [2]lts specific
substitution pattern offers a unique profile for exploration in medicinal chemistry and materials
science. The synthetic route is straightforward, allowing for accessible production and further
derivatization. Understanding its detailed chemical properties—from its spectroscopic signature
to its reactivity—is the first step for any researcher aiming to leverage this molecule in novel
applications, be it as a building block for complex pharmaceuticals or as a functional organic
material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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